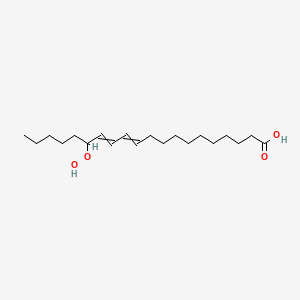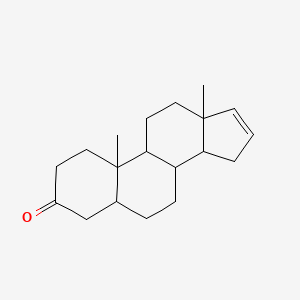
methanesulfonic acid;N-methyl-2-phenylaniline;palladium;tritert-butylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid;N-methyl-2-phenylaniline;palladium;tritert-butylphosphane is a complex compound that combines the properties of methanesulfonic acid, N-methyl-2-phenylaniline, palladium, and tritert-butylphosphane. Each component contributes unique characteristics, making this compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonic Acid: Methanesulfonic acid can be synthesized through the electrochemical sulfonation of methane using oleum and methane in an electrochemical reactor.
N-methyl-2-phenylaniline: This compound can be synthesized through the N-methylation of 2-phenylaniline using methyl iodide in the presence of a base such as potassium carbonate.
Tritert-butylphosphane: Tritert-butylphosphane can be synthesized by reacting tert-butyl chloride with phosphine in the presence of a base.
Industrial Production Methods
Industrial production methods for these components involve large-scale chemical processes, often utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic Acid: Undergoes sulfonation, esterification, and alkylation reactions.
N-methyl-2-phenylaniline: Participates in electrophilic aromatic substitution and nucleophilic substitution reactions.
Tritert-butylphosphane: Involved in ligand exchange reactions and can stabilize transition metal complexes.
Common Reagents and Conditions
Methanesulfonic Acid: Commonly used with oleum, sulfur trioxide, and various organic substrates.
N-methyl-2-phenylaniline: Reacts with methyl iodide, potassium carbonate, and other alkylating agents.
Palladium: Utilized with hydrogen gas, carbon monoxide, and various organic halides.
Tritert-butylphosphane: Reacts with tert-butyl chloride and phosphine.
Major Products
Methanesulfonic Acid: Produces methanesulfonates and esters.
N-methyl-2-phenylaniline: Forms substituted anilines and related derivatives.
Palladium: Catalyzes the formation of hydrogenated, carbonylated, and coupled organic products.
Tritert-butylphosphane: Forms phosphane complexes and stabilized metal-ligand compounds.
Scientific Research Applications
Chemistry
Methanesulfonic Acid: Used as a catalyst in esterification and alkylation reactions.
N-methyl-2-phenylaniline: Employed in the synthesis of pharmaceuticals and dyes.
Palladium: Widely used in catalytic converters, hydrogenation reactions, and cross-coupling reactions.
Tritert-butylphosphane: Utilized as a ligand in organometallic chemistry.
Biology
Methanesulfonic Acid: Investigated for its potential in drug delivery systems.
N-methyl-2-phenylaniline: Studied for its biological activity and potential therapeutic applications.
Medicine
Industry
Methanesulfonic Acid: Used in electroplating and as a cleaning agent.
Palladium: Essential in the production of electronic components and catalytic converters.
Mechanism of Action
Methanesulfonic Acid
Methanesulfonic acid acts as a strong acid, facilitating protonation and subsequent reactions. It is involved in the formation of methanesulfonates through nucleophilic attack .
N-methyl-2-phenylaniline
N-methyl-2-phenylaniline undergoes electrophilic aromatic substitution, where the aromatic ring is activated by the methyl and phenyl groups, making it more reactive towards electrophiles .
Palladium
Palladium acts as a catalyst by forming complexes with organic substrates, facilitating various reactions such as hydrogenation and cross-coupling through oxidative addition and reductive elimination mechanisms .
Tritert-butylphosphane
Tritert-butylphosphane stabilizes transition metal complexes, enhancing their reactivity and selectivity in catalytic processes .
Comparison with Similar Compounds
Methanesulfonic Acid
Compared to sulfuric acid and hydrochloric acid, methanesulfonic acid is less corrosive and more environmentally friendly . It is also more stable and has a lower vapor pressure, making it safer to handle .
N-methyl-2-phenylaniline
Similar compounds include N-methyl aniline and 2-phenylaniline.
Palladium
Palladium is compared to other transition metals like platinum and rhodium. Palladium is unique due to its high catalytic activity and selectivity in various organic reactions .
Tritert-butylphosphane
Similar compounds include triphenylphosphane and triethylphosphane. Tritert-butylphosphane is unique due to its bulky tert-butyl groups, which provide steric hindrance and enhance the stability of metal complexes .
Properties
Molecular Formula |
C26H43NO3PPdS- |
|---|---|
Molecular Weight |
587.1 g/mol |
IUPAC Name |
methanesulfonic acid;N-methyl-2-phenylaniline;palladium;tritert-butylphosphane |
InChI |
InChI=1S/C13H12N.C12H27P.CH4O3S.Pd/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-10(2,3)13(11(4,5)6)12(7,8)9;1-5(2,3)4;/h2-7,9-10,14H,1H3;1-9H3;1H3,(H,2,3,4);/q-1;;; |
InChI Key |
TXBLWSPEMVRTMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)C(C)(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13394111.png)

![1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3,4-dihydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13394121.png)







![[5-Hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B13394186.png)
![1-Methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-ene-8,17-dione](/img/structure/B13394187.png)
![(8S,9S,10R,11S,13S,14S,16R,17S)-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B13394201.png)
